8-HydroxyCP-47497
Overview
Description
CP 47,497-C8-homolog C-8-hydroxy metabolite is a synthetic cannabinoid that is structurally related to CP 47,497. It is a potential metabolite of CP 47,497-C8-homolog, which is known for its potent binding affinity to the cannabinoid receptor 1 (CB1). This compound has been identified as an adulterant in herbal blends and is primarily used for research and forensic purposes .
Mechanism of Action
Target of Action
The primary target of the CP 47,497-C8-homolog C-8-hydroxy metabolite is the cannabinoid receptor 1 (CB1) . The CB1 receptor is a G protein-coupled receptor located primarily in the central nervous system and plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory .
Mode of Action
The CP 47,497-C8-homolog C-8-hydroxy metabolite avidly binds to the CB1 receptor with a Ki value of 0.83 nM . This binding mimics the action of natural cannabinoids, leading to a series of intracellular events and changes .
Biochemical Pathways
These may include the modulation of neurotransmitter release in the brain, affecting processes such as pain sensation, mood, and appetite .
Pharmacokinetics
As a potential metabolite of cp 47,497-c8-homolog , it is likely to share similar pharmacokinetic properties
Result of Action
The molecular and cellular effects of the CP 47,497-C8-homolog C-8-hydroxy metabolite’s action are likely to be similar to those of other cannabinoids due to its binding to the CB1 receptor . These effects can include analgesic, motor depressant, anticonvulsant, and hypothermic effects .
Biochemical Analysis
Biochemical Properties
CP 47,497-C8-homolog C-8-hydroxy metabolite avidly binds the CB 1 receptor (K i = 0.83 nM) . This interaction with the CB 1 receptor suggests that it may play a role in the biochemical reactions associated with the endocannabinoid system.
Cellular Effects
Given its binding affinity for the CB 1 receptor , it may influence cell function by modulating endocannabinoid signaling pathways.
Molecular Mechanism
The molecular mechanism of action of CP 47,497-C8-homolog C-8-hydroxy metabolite is likely related to its interaction with the CB 1 receptor . By binding to this receptor, it may influence the activity of various enzymes and proteins, potentially leading to changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP 47,497-C8-homolog C-8-hydroxy metabolite involves multiple steps, starting from the parent compound CP 47,497. The synthetic route typically includes the following steps:
Hydroxylation: Introduction of a hydroxyl group to the C-8 position of the CP 47,497-C8-homolog.
Cyclization: Formation of the cyclohexyl ring structure.
Purification: The final product is purified using chromatographic techniques to achieve a purity of ≥98%.
Industrial Production Methods
Industrial production of CP 47,497-C8-homolog C-8-hydroxy metabolite is not well-documented due to its primary use in research. the synthesis would likely involve large-scale chemical reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
CP 47,497-C8-homolog C-8-hydroxy metabolite undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products
The major products formed from these reactions include various hydroxylated and reduced derivatives of the parent compound.
Scientific Research Applications
CP 47,497-C8-homolog C-8-hydroxy metabolite is used extensively in scientific research, particularly in the following areas:
Chemistry: Studying the structure-activity relationships of synthetic cannabinoids.
Biology: Investigating the binding affinity and selectivity of synthetic cannabinoids to cannabinoid receptors.
Medicine: Exploring potential therapeutic applications and toxicological effects.
Industry: Used as a reference standard in forensic toxicology to identify synthetic cannabinoids in biological samples
Comparison with Similar Compounds
Similar Compounds
CP 47,497: The parent compound with similar binding properties.
Cannabicyclohexanol: Another synthetic cannabinoid with a similar structure.
JWH-018: A synthetic cannabinoid with a different core structure but similar pharmacological effects.
Uniqueness
CP 47,497-C8-homolog C-8-hydroxy metabolite is unique due to its specific hydroxylation at the C-8 position, which may influence its binding affinity and metabolic stability compared to other synthetic cannabinoids .
Properties
IUPAC Name |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(9-hydroxy-2-methylnonan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O3/c1-22(2,13-6-4-3-5-7-14-23)18-11-12-20(21(25)16-18)17-9-8-10-19(24)15-17/h11-12,16-17,19,23-25H,3-10,13-15H2,1-2H3/t17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEUPVXPOYJOQH-PKOBYXMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCCCCCCO)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017861 | |
Record name | CP-47,497-C8-homolog C-8-hydroxy metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1554485-48-1 | |
Record name | CP-47,497-C8-homolog C-8-hydroxy metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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